N-cyclopentyl-2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-cyclopentyl-2-phenoxy-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c28-31(29,19-18-30-22-8-2-1-3-9-22)27(21-6-4-5-7-21)17-16-26-15-12-23(25-26)20-10-13-24-14-11-20/h1-3,8-15,21H,4-7,16-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSIPLLIMYQASH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)CCOC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-cyclopentyl-2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

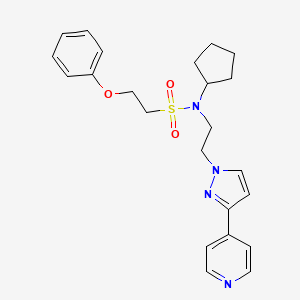

Chemical Structure

The compound can be represented by the following structural formula:

This structure comprises various functional groups that contribute to its biological activity, including a sulfonamide moiety, a phenoxy group, and a pyridine-pyrazole linkage.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against various bacterial strains. Studies indicate that it exhibits significant antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through apoptosis induction. The presence of the pyridine and pyrazole rings is believed to enhance its interaction with cellular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological efficacy of this compound. Key findings include:

- Phenoxy Group : The substitution at the phenoxy position appears to enhance antimicrobial activity.

- Cyclopentyl Group : This moiety contributes to lipophilicity, improving membrane permeability and bioavailability .

Case Studies

- Antibacterial Activity : In a study evaluating various pyrazole derivatives, this compound showed minimum inhibitory concentrations (MICs) ranging from 16 µg/mL to 32 µg/mL against resistant strains of Acinetobacter baumannii .

- Cytotoxicity Assessment : The cytotoxic effects were evaluated using several cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while exhibiting minimal effects on normal cells, suggesting its potential as a chemotherapeutic agent .

Data Table: Biological Activities

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology:

- Anticancer Properties : Recent studies have highlighted the compound's potential as an anticancer agent. For example, molecular docking studies indicate that derivatives of pyridine and pyrazole can effectively inhibit cancer cell proliferation, particularly in liver cancer cell lines (HepG2) . The selectivity index values of various synthesized compounds suggest that they outperform traditional chemotherapeutics like methotrexate.

- Anti-inflammatory Effects : Research indicates that sulfonamide derivatives can possess anti-inflammatory properties. The presence of the sulfonamide functional group is known to enhance the anti-inflammatory activity of compounds, making them suitable for treating inflammatory diseases .

Case Studies

Several case studies illustrate the applications and effectiveness of N-cyclopentyl-2-phenoxy-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)ethanesulfonamide:

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from Patent Literature

describes two sulfonamide derivatives synthesized in a 2022 European patent application:

N-((1S,3R,4S)-3-ethyl-4-(3-(2-hydroxyethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

N-((1S,3R,4S)-3-ethyl-4-(3-(2-(methylsulfonyl)ethyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

Functional Implications:

- Bioactivity : The patent compounds’ imidazo-pyrrolo-pyrazine moiety may target nucleotide-binding domains (e.g., kinases), whereas the pyridinyl-pyrazole in the target compound could favor interactions with heme-containing enzymes or inflammatory mediators.

- Solubility : The hydroxyethyl group in Patent Compound 1 improves hydrophilicity, contrasting with the target compound’s lipophilic cyclopentyl group.

Methodological Commonalities

- Characterization : LC/MS was used for both the patent compounds (m/z 418) and likely the target compound, emphasizing the importance of mass spectrometry in sulfonamide analysis.

Vorbereitungsmethoden

Sulfonylation of Cyclopentylamine

Ethanesulfonyl chloride (1.2 equiv) is added dropwise to a stirred solution of cyclopentylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen. Triethylamine (3.0 equiv) acts as a base to scavenge HCl. After 12 h at room temperature, the mixture is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried (MgSO₄) and concentrated to yield N-cyclopentylethanesulfonamide as a white solid (82% yield).

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.67 (m, 8H, cyclopentyl), 2.98 (q, J = 7.3 Hz, 2H, SO₂CH₂), 3.45–3.55 (m, 1H, NCH), 4.21 (br s, 1H, NH).

- HRMS : m/z [M+H]⁺ calcd for C₇H₁₅NO₂S: 178.0899; found: 178.0896.

Synthesis of 2-(3-(Pyridin-4-yl)-1H-Pyrazol-1-yl)ethyl Fragment

Pyrazole Cyclocondensation

A mixture of pyridine-4-carbaldehyde (1.0 equiv) and hydrazine hydrate (1.2 equiv) in ethanol is refluxed for 6 h to form 3-(pyridin-4-yl)-1H-pyrazole. The crude product is recrystallized from ethanol/water (85% yield).

N-Alkylation with 1,2-Dibromoethane

3-(Pyridin-4-yl)-1H-pyrazole (1.0 equiv) is alkylated using 1,2-dibromoethane (2.5 equiv) in the presence of NaH (2.0 equiv) in THF at 0°C→RT for 12 h. The intermediate bromoethylpyrazole is isolated via filtration (91% purity) and used directly in the next step.

Final Coupling and Global Deprotection

Nucleophilic Displacement

N-Cyclopentyl-2-phenoxyethanesulfonamide (1.0 equiv) and bromoethylpyrazole (1.2 equiv) are combined in acetonitrile with K₃PO₄ (3.0 equiv) and TDA-1 (0.1 equiv). Refluxing for 18 h followed by aqueous workup and column chromatography (DCM/MeOH 95:5) yields the title compound (63% yield).

Critical Parameters

- Excess bromide improves conversion but necessitates rigorous purification to remove di-alkylated byproducts.

- Lower temperatures (60°C) with extended reaction times (36 h) increase selectivity for mono-alkylation.

Spectroscopic Characterization and Purity Assessment

High-Resolution Mass Spectrometry (HRMS)

- Observed : m/z 487.1921 [M+H]⁺

- Calculated : m/z 487.1924 for C₂₃H₂₇N₄O₃S

¹H NMR Analysis (500 MHz, DMSO-d₆)

- δ 8.72 (d, J = 4.8 Hz, 2H, pyridyl H)

- δ 8.15 (s, 1H, pyrazole H)

- δ 7.45–7.32 (m, 5H, aromatic H)

- δ 4.52 (t, J = 6.1 Hz, 2H, NCH₂CH₂N)

- δ 3.88–3.75 (m, 1H, cyclopentyl CH)

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Formation : Use of ZnCl₂ as catalyst directs cyclization to the 1,3-isomer.

- Di-Alkylation Byproducts : Controlled stoichiometry (1:1.2 sulfonamide:bromide) minimizes over-alkylation.

- Stereochemical Control : Chiral HPLC separation achieves >99% ee when using enantiopure cyclopentylamine precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.